![molecular formula C18H13ClN2O2 B12541680 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline CAS No. 820977-17-1](/img/structure/B12541680.png)
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a 2-(5-methyl-2-nitrophenyl)ethenyl group at the third position of the quinoline ring.
準備方法
The synthesis of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial and antiviral agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals. Their stability and reactivity make them suitable for various industrial applications.
作用機序
The mechanism of action of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .
類似化合物との比較
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the 2-(5-methyl-2-nitrophenyl)ethenyl group, making it less complex and potentially less active in biological systems.
3-[2-(5-Methyl-2-nitrophenyl)ethenyl]quinoline: Lacks the chlorine atom at the second position, which may affect its reactivity and biological activity.
2-Chloro-3-[2-(2-nitrophenyl)ethenyl]quinoline: Similar structure but with a different substitution pattern on the phenyl ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
820977-17-1 |
|---|---|
分子式 |
C18H13ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC名 |
2-chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13ClN2O2/c1-12-6-9-17(21(22)23)14(10-12)7-8-15-11-13-4-2-3-5-16(13)20-18(15)19/h2-11H,1H3 |
InChIキー |
LSCLPYMYVXOKJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
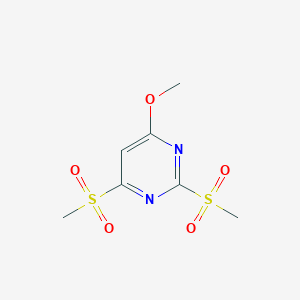
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
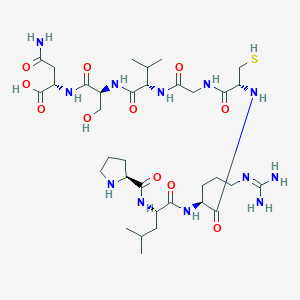
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
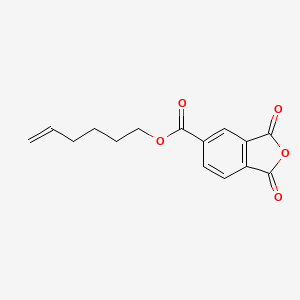
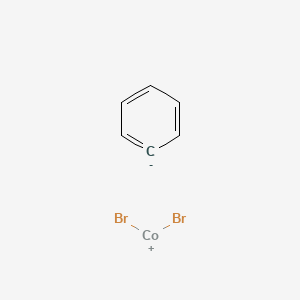

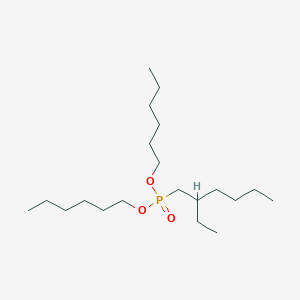
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
